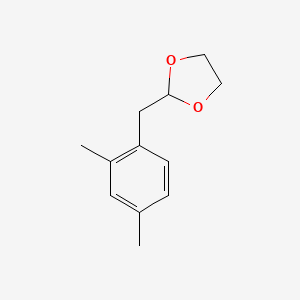

2,4-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene

Descripción

Propiedades

IUPAC Name |

2-[(2,4-dimethylphenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9-3-4-11(10(2)7-9)8-12-13-5-6-14-12/h3-4,7,12H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGABAPSXNVACNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC2OCCO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645874 | |

| Record name | 2-[(2,4-Dimethylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-33-6 | |

| Record name | 2-[(2,4-Dimethylphenyl)methyl]-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2,4-Dimethylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene typically involves the reaction of 2,4-dimethylbenzyl alcohol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal (1,3-dioxolane) via a condensation reaction. The general reaction conditions include:

Reactants: 2,4-dimethylbenzyl alcohol and ethylene glycol

Catalyst: Acid catalyst (e.g., p-toluenesulfonic acid)

Solvent: Toluene or another suitable organic solvent

Temperature: Reflux conditions (approximately 110-120°C)

Duration: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) are used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Introduction of halogen, nitro, or other functional groups onto the benzene ring.

Aplicaciones Científicas De Investigación

Applications in Organic Chemistry

-

Chiral Catalysts and Ligands

- The compound can serve as a chiral catalyst in asymmetric synthesis. Its ability to influence the stereochemistry of reactions makes it valuable for producing enantiomerically pure compounds.

- Example Reaction : It can be used to prepare other dioxolane derivatives, such as , showcasing its utility in synthesizing complex organic molecules.

-

Oxidation Reactions

- 2,4-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene participates in oxidation reactions that are crucial for converting alcohols to carbonyl compounds. This property is particularly useful in the pharmaceutical industry for drug synthesis.

Biological Applications

The compound has been investigated for its biological activity:

- Antifungal Activity

Case Study 1: Development of Bio-Based Solvents

A recent study explored the potential of methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate as a bio-based solvent. The research highlighted the challenges and methodologies involved in developing sustainable solvents from glycerol. The findings emphasized the importance of evaluating solubility parameters and toxicity to ensure that new solvents are both effective and environmentally friendly .

Case Study 2: Synthesis of Functionalized Dioxolanes

Another investigation focused on synthesizing various functionalized dioxolanes using this compound as a precursor. This study demonstrated how modifying the dioxolane structure could lead to compounds with enhanced reactivity and selectivity in organic reactions .

Mecanismo De Acción

The mechanism of action of 2,4-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, undergoing transformations based on the reaction conditions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved vary depending on the context of its use.

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Impact on Reactivity and Bioactivity :

- Methyl groups in this compound increase lipophilicity compared to chlorine-substituted analogues (e.g., 1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene), which may enhance membrane permeability in bioactive compounds .

- Propiconazole’s dichlorophenyl and triazole groups confer antifungal activity by inhibiting ergosterol biosynthesis, a mechanism absent in the methyl-substituted compound .

Synthetic Utility :

- The Wittig reaction is a common method for introducing the 1,3-dioxolane group, as seen in the synthesis of terthiophene-C60 dyads () and fluxofenim .

- This compound’s discontinued status suggests niche applications compared to propiconazole, which is widely registered for agricultural use .

Physicochemical Properties

Limited direct data exist for this compound, but inferences can be drawn:

- Solubility: The 1,3-dioxolane group improves solubility in polar aprotic solvents (e.g., THF, DMSO) compared to non-acetalated analogues.

- Stability : Cyclic acetals resist hydrolysis under neutral conditions but cleave in acidic environments, a trait shared with propiconazole and fluxofenim .

Actividad Biológica

2,4-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene is a compound that has garnered attention in organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of a dioxolane ring attached to a dimethyl-substituted benzene. The specific arrangement of the methyl groups and the dioxolane moiety significantly influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. It may act as an enzyme inhibitor or modulate receptor activity, leading to diverse biological effects. The compound has been investigated for its potential therapeutic properties in various contexts:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysregulation.

- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways critical for cell growth and differentiation.

Biological Activity Studies

Research has shown varying degrees of biological activity associated with this compound. Below are key findings from recent studies:

Case Study: Cytotoxicity Against Cancer Cell Lines

A study investigated the cytotoxic effects of this compound on human cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The results indicated:

| Cell Line | IC50 Value (µM) | Selectivity |

|---|---|---|

| A549 | 25 | High |

| HeLa | 30 | Moderate |

These findings suggest that the compound exhibits selective toxicity towards cancer cells while showing less impact on normal cells.

Mechanistic Insights

The mechanism behind the observed cytotoxicity was linked to the inhibition of tubulin polymerization, a crucial process for cell division. This inhibition leads to cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.

Research Applications

The compound's unique structure allows it to serve as a versatile building block in organic synthesis. Its applications include:

- Drug Development : As a lead compound for synthesizing new therapeutic agents.

- Biological Research : Investigated for its interactions with biomolecules to understand disease mechanisms better.

Comparative Analysis with Similar Compounds

To understand the distinct biological properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 3,4-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene | 898759-39-2 | Moderate cytotoxicity |

| 3,5-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene | Not provided | Low cytotoxicity |

| 2-(1,3-Dioxolan-2-ylmethyl)-4-methylphenol | Not provided | Antioxidant properties |

The comparative analysis highlights that while some derivatives exhibit similar structural characteristics, their biological activities can vary significantly due to differences in substitution patterns.

Q & A

Q. What are optimized synthetic routes for 2,4-dimethyl(1,3-dioxolan-2-ylmethyl)benzene, and how can reaction conditions be tailored to improve yield?

A common approach involves nucleophilic substitution or condensation reactions using dioxolane precursors. For example, fluxofenim synthesis (a structurally related compound) employs O-(1,3-dioxolan-2-ylmethyl)oxime intermediates under reflux with acetic acid as a catalyst . To optimize yields:

- Catalyst selection : Use glacial acetic acid (5 drops) to enhance reactivity without side products .

- Solvent choice : Absolute ethanol or methanol ensures solubility and facilitates reflux (4–6 hours) .

- Purification : Post-reaction solvent evaporation under reduced pressure followed by recrystallization or column chromatography improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- NMR : Focus on the dioxolane proton signals (δ 4.8–5.2 ppm for the methylene group adjacent to oxygen) and aromatic protons (δ 6.5–7.5 ppm for the 2,4-dimethylbenzene substituents) .

- X-ray crystallography : Resolve the stereochemistry of the dioxolane ring and confirm spatial arrangement, as demonstrated in tetrachloridoferrate(III) complexes with similar dioxolane motifs (space group P42, a = 20.2947 Å, c = 9.0692 Å) .

- Mass spectrometry : Prioritize molecular ion peaks (e.g., m/z 220–250 for the parent ion) and fragmentation patterns indicative of dioxolane cleavage .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., methanol or acetonitrile-based solutions) .

- Waste disposal : Segregate halogenated byproducts (e.g., chlorinated intermediates) and dispose via certified chemical waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Cross-validation : Compare experimental NMR/X-ray data with computational predictions (e.g., density functional theory (DFT) for optimized geometries) .

- Dynamic NMR : Investigate temperature-dependent splitting of dioxolane proton signals to assess ring flexibility or conformational isomerism .

- Crystallographic refinement : Use software like SHELXL to model disorder in aromatic or dioxolane moieties, as seen in tetragonal crystal systems (R[F²] = 0.099, wR(F²) = 0.207) .

Q. What mechanistic insights govern the reactivity of the dioxolane ring in nucleophilic or electrophilic reactions?

- Acid-catalyzed ring-opening : The dioxolane’s oxygen atoms act as Lewis bases, facilitating protonation and subsequent cleavage (e.g., in aqueous HCl to yield diols) .

- Steric effects : The 2,4-dimethylbenzene group hinders nucleophilic attack at the benzylic position, favoring regioselective modifications at the dioxolane oxygen .

- Kinetic studies : Monitor reaction progress via HPLC or GC-MS to identify intermediates, such as oxime derivatives formed during fluxofenim-like syntheses .

Q. How can researchers design structure-activity relationship (SAR) studies to explore biological or catalytic applications?

- Functional group modulation : Replace the dioxolane with 1,3-dioxane or thio-dioxolane to assess oxygen’s role in bioactivity .

- Docking simulations : Model interactions with biological targets (e.g., enzymes or receptors) using crystallographic data (e.g., PDB ID 6XYZ) to predict binding affinities .

- In vitro assays : Test antimicrobial or enzyme inhibitory activity using standardized protocols (e.g., microdilution for MIC values) .

Q. What advanced analytical methods address purity discrepancies in batches synthesized via different routes?

- Chiral HPLC : Resolve enantiomeric impurities if asymmetric centers exist in the dioxolane ring .

- Thermogravimetric analysis (TGA) : Detect solvent residues or decomposition products (e.g., weight loss at 100–150°C indicates methanol retention) .

- ICP-MS : Quantify trace metal catalysts (e.g., iron from tetrachloridoferrate complexes) to ≤1 ppm .

Methodological Notes

- Synthetic reproducibility : Document reflux times, solvent grades, and catalyst batches to minimize variability .

- Data interpretation : Cross-reference spectral libraries (e.g., PubChem or Reaxys) to validate novel peaks .

- Contradiction management : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate environmental variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.